Antiflammin-1

Inflammation Neutrophil Biology Peptide Stability

Antiflammin-1 (AF-1; MQMKKVLDS) is uniquely inactivated by neutrophil secretory products—unlike AF-2—enabling clean isolation of macrophage/fibroblast-driven fibrosis. AF-1 selectively inhibits transglutaminase (TG) activity and TG-induced PLA2 activation, distinct from direct PLA2 inhibitors. It attenuates CD11/CD18 upregulation (IC50 4–20 µM) without affecting E-selectin/ICAM-1. At ~1 kDa, AF-1 offers drastically reduced immunogenicity versus ~70 kDa uteroglobin—critical for chronic dosing where anti-drug antibody formation must be minimized. Substituting with AF-2 or uteroglobin is scientifically invalid for neutrophil-driven or long-term fibrosis models.

Molecular Formula C45H82N12O14S2
Molecular Weight 1079.3 g/mol
Cat. No. B12385458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiflammin-1
Molecular FormulaC45H82N12O14S2
Molecular Weight1079.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N
InChIInChI=1S/C45H82N12O14S2/c1-24(2)21-31(42(67)54-32(22-35(60)61)43(68)56-33(23-58)45(70)71)55-44(69)36(25(3)4)57-41(66)28(12-8-10-18-47)52-38(63)27(11-7-9-17-46)51-40(65)30(16-20-73-6)53-39(64)29(13-14-34(49)59)50-37(62)26(48)15-19-72-5/h24-33,36,58H,7-23,46-48H2,1-6H3,(H2,49,59)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,54,67)(H,55,69)(H,56,68)(H,57,66)(H,60,61)(H,70,71)/t26-,27-,28-,29-,30-,31-,32-,33-,36-/m0/s1
InChIKeyXVZUZGWPOCVGGZ-NETRMLAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiflammin-1 Procurement Guide: Definition, Source, and Comparative Positioning


Antiflammin-1 (AF-1; CAS 118850-71-8) is a synthetic nonapeptide with the amino acid sequence MQMKKVLDS, derived from the region of highest similarity between the glucocorticoid-inducible proteins lipocortin-1 (annexin-1) and uteroglobin [1]. Originally designed to mimic the anti-inflammatory activity of its parent proteins, AF-1 has been shown to inhibit phospholipase A2 (PLA2) activity in vitro and to exhibit potent anti-inflammatory effects in classic in vivo models such as carrageenan-induced rat paw edema [2]. Unlike its structural analog Antiflammin-2 (AF-2; HDMNKVLDL), AF-1 demonstrates a distinct susceptibility profile, being inactivated by neutrophil secretory products, which fundamentally differentiates its utility in inflammation models characterized by robust neutrophil infiltration [3].

Why Antiflammin-1 Cannot Be Substituted by Antiflammin-2 or Full-Length Uteroglobin


Generic substitution of Antiflammin-1 with its closest analog, Antiflammin-2, or the parent protein, uteroglobin, is not scientifically valid due to critical differences in molecular pharmacology and immunogenicity. While both AF-1 and AF-2 are nonapeptides derived from the same conserved region of lipocortin-1 and uteroglobin, AF-1 (MQMKKVLDS) is uniquely inactivated by neutrophil secretory products, a property not shared by AF-2 (HDMNKVLDL), as demonstrated by its complete loss of inhibitory activity on neutrophils following a 5-minute preincubation [1]. Furthermore, AF-1 presents a distinct advantage over its full-length parent protein, uteroglobin, in therapeutic development: its significantly smaller molecular weight and reduced immunogenicity make it a more suitable candidate for chronic dosing and translational research [2]. These properties dictate that experimental outcomes in neutrophil-driven inflammation and long-term fibrosis models will differ markedly depending on the peptide selected.

Quantitative Differential Evidence for Antiflammin-1 Selection vs. Comparators


Neutrophil Susceptibility vs. Antiflammin-2

Antiflammin-1 is completely inactivated in the presence of neutrophils, whereas Antiflammin-2 retains its inhibitory function. After a 5-minute preincubation with neutrophils, AF-1 shows no inhibitory activity, while AF-2 maintains its capacity to inhibit PAF synthesis in the same cellular context [1].

Inflammation Neutrophil Biology Peptide Stability

Immunogenicity Advantage vs. Full-Length Uteroglobin

Antiflammin-1 exhibits reduced immunogenicity and a smaller molecular weight compared to its full-length parent protein, uteroglobin. This property is critical for minimizing anti-drug antibody responses and improving tissue penetration [1].

Immunogenicity Therapeutic Development Protein Engineering

Efficacy in Bleomycin-Induced Pulmonary Fibrosis

In a mouse model of bleomycin-induced pulmonary fibrosis, Antiflammin-1 (2-10 mg/kg, i.p., daily for 6 days) significantly reduced lung inflammation and fibrosis markers. Specifically, AF-1 decreased the levels of TNF-α and IL-1β in lung homogenates and reduced collagen deposition as measured by hydroxyproline content [1].

Pulmonary Fibrosis Bleomycin In Vivo Efficacy

Cyclooxygenase Inhibition vs. Antiflammin-2

In an in vitro assay of colonic cyclooxygenase (COX) activity, Antiflammin-1 inhibited COX activity by approximately 30%, whereas Antiflammin-2 inhibited COX activity by 73% [1].

Cyclooxygenase Prostaglandin Synthesis Enzyme Inhibition

Adhesion Molecule Modulation vs. Dexamethasone

Antiflammin-1 and Antiflammin-2 attenuated PAF- or IL-8-induced changes in L-selectin and CD11/CD18 expression on human leukocytes with IC50 values of 4-20 µmol/L. This effect was comparable to that of human recombinant lipocortin-1 (100 µg/mL), but unlike dexamethasone (100 nmol/L), the antiflammins had little effect on LPS-stimulated expression of E-selectin and ICAM-1 on human coronary artery endothelial cells [1].

Adhesion Molecules Leukocyte Trafficking Endothelial Cells

Transglutaminase Inhibition and PLA2 Modulation

Antiflammin-1 inhibits transglutaminase (TG) activity but does not directly inhibit porcine pancreatic PLA2. Instead, it decreases PLA2 activation that is induced by TG [1].

Transglutaminase Phospholipase A2 Enzyme Regulation

Antiflammin-1: Targeted Research and Industrial Application Scenarios


Investigating Neutrophil-Independent Anti-Fibrotic Mechanisms

Given its complete inactivation by neutrophil secretory products [1], Antiflammin-1 is an ideal tool for studying anti-fibrotic pathways in the absence of direct neutrophil modulation. This is particularly valuable in models of bleomycin-induced pulmonary fibrosis, where AF-1 has been shown to reduce TNF-α and IL-1β levels and decrease collagen deposition [2], allowing researchers to isolate the contribution of fibroblast and macrophage-mediated fibrosis without confounding effects from neutrophil inhibition.

Differentiating Leukocyte vs. Endothelial Adhesion Pathways

Antiflammin-1 selectively attenuates activation-induced upregulation of CD11/CD18 on leukocytes (IC50 4-20 µmol/L) without affecting E-selectin or ICAM-1 expression on endothelial cells, in contrast to glucocorticoids like dexamethasone [3]. This selectivity makes AF-1 a precise tool for pharmacological studies aimed at dissecting leukocyte-specific adhesion cascades from endothelial activation events in vascular inflammation.

Studying Transglutaminase-Mediated Inflammation

Unlike many anti-inflammatory peptides that act directly on PLA2, Antiflammin-1 uniquely inhibits transglutaminase (TG) activity and decreases TG-induced PLA2 activation [4]. This makes AF-1 a key reagent for investigating the role of transglutaminase-catalyzed cross-linking and PLA2 regulation in inflammatory diseases, offering a distinct molecular probe for this pathway.

Developing Low-Immunogenicity Peptide Therapeutics

With a molecular weight of approximately 1 kDa, Antiflammin-1 offers a significantly reduced immunogenicity profile compared to full-length uteroglobin (~70 kDa) [5]. This property is critical for the preclinical development of chronic anti-inflammatory or anti-fibrotic therapies where repeated dosing is required and anti-drug antibody formation must be minimized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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